molecular formula C11H12FNO B2665998 (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 75175-77-8

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2665998
CAS No.: 75175-77-8
M. Wt: 193.221
InChI Key: GTJNUCRUOWBWEW-FPLPWBNLSA-N
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Description

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and dimethylaminoacetaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for potential use in treating various diseases and conditions.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dimethylamino and fluorophenyl groups contribute to its ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the fluorine atom’s influence on reactivity and interaction with biological targets is crucial.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJNUCRUOWBWEW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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